![molecular formula C12H12N2O2 B1377444 3-Cyclopropyl-5-methylimidazo[1,5-a]pyridine-6-carboxylic acid CAS No. 1432679-42-9](/img/structure/B1377444.png)
3-Cyclopropyl-5-methylimidazo[1,5-a]pyridine-6-carboxylic acid
Vue d'ensemble
Description
3-Cyclopropyl-5-methylimidazo[1,5-a]pyridine-6-carboxylic acid (CMP-6-COOH) is a cyclopropyl-substituted imidazo[1,5-a]pyridine-6-carboxylic acid derivative, which has recently been studied for its potential applications in the field of medicinal chemistry. CMP-6-COOH is a structural analog of the widely studied imidazo[1,5-a]pyridine-6-carboxylic acid (IPC-6-COOH). It has been found to possess a variety of biological activities, including anti-inflammatory, antioxidant, and anti-cancer activities.
Applications De Recherche Scientifique
Antituberculosis Agents
- Application Summary : Imidazopyridine, an important fused bicyclic 5,6 heterocycle, has been recognized for its wide range of applications in medicinal chemistry . Some examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
- Methods of Application : The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .
- Results or Outcomes : The compounds have shown significant activity against MDR-TB and XDR-TB .
GABA A Receptor Positive Allosteric Modulators
- Application Summary : Imidazopyridines, due to their structural resemblance with purines, have been found to act as GABA A receptor positive allosteric modulators . This means they can enhance the effect of GABA (gamma aminobutyric acid), an inhibitory neurotransmitter in the brain, by binding to a site on the GABA A receptor and increasing its activity .
- Methods of Application : These compounds are typically synthesized and then tested in vitro for their ability to modulate the GABA A receptor .
- Results or Outcomes : The modulation of GABA A receptors by these compounds could have potential therapeutic significance in conditions such as anxiety, insomnia, and epilepsy .
Proton Pump Inhibitors
- Application Summary : Imidazopyridines have been found to act as proton pump inhibitors . Proton pump inhibitors (PPIs) are a type of drug used to reduce the production of stomach acid, which can help treat conditions like acid reflux .
- Methods of Application : These compounds are typically synthesized and then tested in vitro for their ability to inhibit the proton pump .
- Results or Outcomes : The inhibition of the proton pump by these compounds could have potential therapeutic significance in conditions such as acid reflux, stomach ulcers, and Zollinger-Ellison syndrome .
Propriétés
IUPAC Name |
3-cyclopropyl-5-methylimidazo[1,5-a]pyridine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-7-10(12(15)16)5-4-9-6-13-11(14(7)9)8-2-3-8/h4-6,8H,2-3H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEEJJJDJRQFITF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=CN=C(N12)C3CC3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-5-methylimidazo[1,5-a]pyridine-6-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Chloroimidazo[1,2-a]pyridin-6-amine dihydrochloride](/img/structure/B1377364.png)
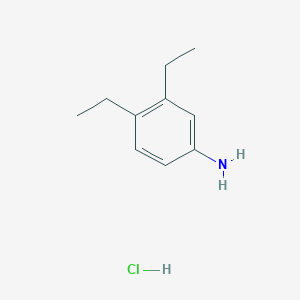
![3-[1-(Aminomethyl)cyclobutyl]butan-1-ol](/img/structure/B1377366.png)
![ethyl[(2-phenyl-2H-1,2,3-triazol-4-yl)methyl]amine hydrochloride](/img/structure/B1377367.png)

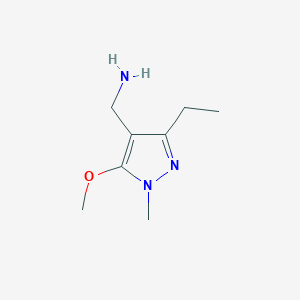
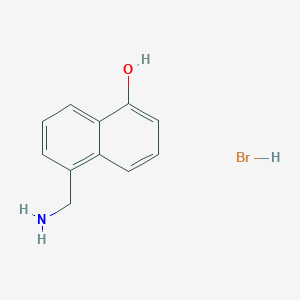

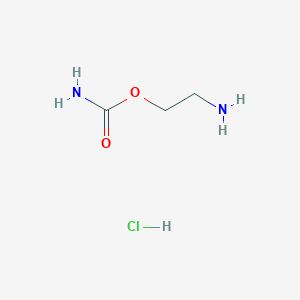

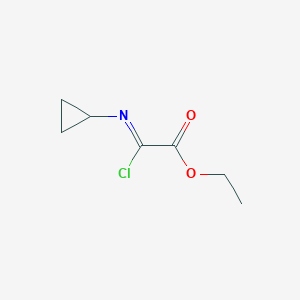
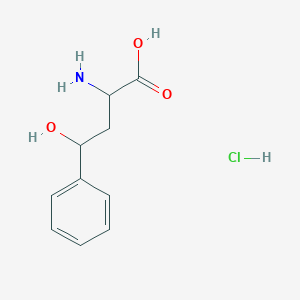
![N-[2-(morpholin-4-yl)ethyl]-3-(trifluoromethyl)aniline dihydrochloride](/img/structure/B1377384.png)